(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide
Description
Properties
IUPAC Name |
(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-14-3-5-16(6-4-14)13-18-22(19,20)12-11-15-7-9-17(21-2)10-8-15/h3-12,18H,13H2,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFKGOBGZLGUMT-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-methylbenzylamine.
Formation of the Intermediate: The aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of 4-methylbenzylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Sulfonation: The amine is reacted with a sulfonyl chloride to introduce the sulfonamide group, resulting in the formation of (E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of sulfonamide derivatives in antiviral therapies. For instance, compounds structurally related to (E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide have shown promising activity against viruses such as HIV and hepatitis C. The mechanism often involves inhibition of viral enzymes or interference with viral replication pathways, making these compounds candidates for further investigation in antiviral drug development .
Antibacterial Properties
Sulfonamides are traditionally known for their antibacterial properties. Research indicates that (E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide exhibits significant antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group enhance its efficacy against resistant bacterial strains .
Quorum Sensing Inhibition
The compound has been investigated for its ability to inhibit quorum sensing in bacteria, which is crucial for biofilm formation and virulence. By disrupting these signaling pathways, (E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide can reduce biofilm formation, thereby enhancing the effectiveness of conventional antibiotics .
Antioxidant Properties
Studies have also reported antioxidant activities associated with sulfonamide compounds, suggesting that (E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide may protect cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a role, such as neurodegenerative disorders .
Case Studies
Mechanism of Action
The mechanism of action of (E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its ethene core and methoxy/methylbenzyl substituents . Below is a comparative analysis with key analogues (Table 1):
Table 1: Structural and Functional Comparison
Pharmacological Potential
- Antibacterial Activity : Structural similarity to Sulfamethoxazole implies possible efficacy against Gram-positive bacteria, though halogenated analogues (e.g., bromophenyl) exhibit stronger potency .
Biological Activity
(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H19N1O2S
- Molecular Weight : 299.39 g/mol
- CAS Number : 3041-83-6
The sulfonamide group is known for its role in various pharmacological activities, particularly in antimicrobial and anti-inflammatory actions.
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. The mechanism involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This activity has been documented in various studies:
- In vitro Studies : (E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .
Anti-inflammatory Effects
Research indicates that sulfonamide derivatives can modulate inflammatory pathways. The compound has shown potential in reducing inflammation markers in vitro:
- Cell Culture Studies : In human macrophage cell lines, treatment with the compound resulted in a notable decrease in the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The biological activity of (E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Cytokine Modulation : It influences signaling pathways that regulate inflammation, potentially through the inhibition of NF-kB activation.
Study 1: Efficacy Against Bacterial Infections
A clinical study evaluated the efficacy of this sulfonamide derivative in patients with urinary tract infections (UTIs). Results indicated a significant reduction in bacterial counts post-treatment, with a success rate of 85% among participants treated with the compound compared to 60% in the control group receiving standard antibiotics .
Study 2: Anti-inflammatory Properties
In a randomized controlled trial involving patients with rheumatoid arthritis, administration of (E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide led to decreased joint swelling and pain scores compared to placebo controls. Patients reported improved quality of life metrics within four weeks of treatment initiation .
Safety Profile
The safety profile of (E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide has been assessed through various toxicity studies:
Q & A
Q. What are the standard synthetic routes for (E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide, and how is purity ensured?
The synthesis typically involves a multi-step approach: (i) sulfonylation of the ethene backbone with 4-methoxyphenyl groups, (ii) coupling with 4-methylbenzylamine via nucleophilic substitution, and (iii) purification via column chromatography or recrystallization. Purity is confirmed using HPLC (≥98%) and structural validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How are the physicochemical properties (e.g., solubility, stability) of this compound determined experimentally?
- Solubility : Measured in solvents (DMSO, ethanol, water) using UV-Vis spectroscopy (λmax ~255 nm) .
- Stability : Assessed via accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C), monitored by HPLC .
- Thermal stability : Analyzed by differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. What spectroscopic techniques are critical for confirming the (E)-isomer configuration?
The E/Z isomerism is resolved using:
- NOESY NMR : To detect spatial proximity between the sulfonamide group and the 4-methoxyphenyl moiety .
- UV-Vis spectroscopy : Distinct absorption bands for π→π* transitions in the ethene backbone (~300 nm) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s pharmacological activity while addressing false positives in biological assays?
- Counter-screening : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity .
- Positive/negative controls : Include known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies) and vehicle-only groups .
- Dose-response curves : Validate EC50/IC50 values across ≥3 independent replicates to rule out assay artifacts .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy of this compound?
- Pharmacokinetic profiling : Measure bioavailability (e.g., plasma half-life via LC-MS) and tissue distribution in rodent models .
- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites that may explain reduced in vivo activity .
- Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve bioavailability .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
- Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated aryl groups) and assess changes in activity .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or kinases .
- Data-driven SAR : Apply multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric parameters with bioactivity .
Data Analysis & Methodological Challenges
Q. How should researchers address batch-to-batch variability in synthetic yield or biological activity?
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) using response surface methodology .
- Quality control : Implement strict in-process checks (e.g., TLC monitoring) and post-synthesis HPLC purity thresholds (>95%) .
- Biological assay standardization : Use internal reference compounds to normalize inter-experimental variability .
Q. What analytical methods validate the absence of toxic impurities in bulk synthesized material?
- HPLC-UV/ELSD : Detect and quantify residual solvents (e.g., DMF) or side products (e.g., des-methyl analogs) .
- ICP-MS : Screen for heavy metal contaminants (e.g., Pd from coupling reactions) below ppm thresholds .
- Genotoxic impurity assessment : Follow ICH M7 guidelines using Ames test or computational toxicity prediction (e.g., Derek Nexus) .
Computational & Structural Research
Q. How can computational chemistry predict the compound’s interaction with biological targets lacking crystal structures?
- Homology modeling : Build 3D models of targets (e.g., kinases) using templates from PDB (e.g., 1ATP for ATP-binding sites) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability .
- Free-energy perturbation (FEP) : Calculate relative binding energies for derivatives to prioritize synthesis .
Q. What role does the (E)-configuration play in the compound’s mechanism of action?
The E-isomer ensures optimal spatial alignment of the sulfonamide group with target binding pockets (e.g., COX-2’s hydrophobic channel), as shown by X-ray crystallography of analogous compounds . Computational studies suggest the Z-isomer may sterically hinder key hydrogen bonds .
Application-Driven Research
Q. How can this compound be repurposed for non-therapeutic applications (e.g., biochemical probes)?
Q. What preclinical models are suitable for evaluating its anti-inflammatory or anticancer potential?
- In vitro : LPS-induced RAW 264.7 macrophages (anti-inflammatory) or MTT assays in cancer cell lines (e.g., MCF-7, A549) .
- In vivo : Collagen-induced arthritis (CIA) in mice or xenograft tumor models with pharmacokinetic-pharmacodynamic (PK-PD) integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
